![molecular formula C17H12BrN3O5 B2943458 N'-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carbonyl)isonicotinohydrazide CAS No. 923201-24-5](/img/structure/B2943458.png)
N'-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carbonyl)isonicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various factors such as its molecular weight, density, boiling point, and more. The molecular weight of “N’-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carbonyl)isonicotinohydrazide” is 418.203.Scientific Research Applications
Synthesis and Antimicrobial Activity
Recent studies have explored the synthesis of complexes derived from related hydrazide compounds, demonstrating significant antimicrobial activities. For instance, oxidovanadium(V) and dioxidomolybdenum(VI) complexes derived from hydrazide ligands have been synthesized, characterized, and shown to exhibit good antimicrobial activity. These findings suggest the potential of N'-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carbonyl)isonicotinohydrazide derivatives in developing new antimicrobial agents (Sang et al., 2020).
Antitubercular Activity
Another research focus is the antitubercular activity of nicotinic acid hydrazide derivatives. Compounds synthesized from related structures have demonstrated remarkable in vitro activity against M. tuberculosis, highlighting the potential of using this compound as a scaffold for developing new antitubercular drugs (Eldehna et al., 2015).
Antioxidant Activity
The antioxidant activity of coumarin derivatives, including those related to this compound, has been evaluated, suggesting their potential in scavenging free radicals. Such compounds could be beneficial in preventing oxidative stress-related diseases (Kadhum et al., 2011).
Potential in Cancer Therapy
Research has also focused on the synthesis and evaluation of 4-chromenone derivatives, combined with N-acylhydrazone, for their anti-cancer properties. Derivatives such as (E)-N'-((6-methoxy-4-oxo-4H-chromen-3-yl)methylene)isonicotinohydrazide have shown to inhibit clonogenicity and aurora kinase A activity, suggesting the potential of this compound in cancer therapy development (Shin et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
For example, some coumarins have been found to inhibit enzymes like cyclooxygenase and lipoxygenase .
Mode of Action
Many coumarin derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding and van der waals forces .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Coumarin derivatives are often involved in pathways related to inflammation and pain perception, among others .
Pharmacokinetics
Many coumarin derivatives are well absorbed in the gastrointestinal tract, metabolized in the liver (often by cytochrome p450 enzymes), and excreted in the urine .
Result of Action
Based on the activities of similar compounds, it could potentially have anti-inflammatory, analgesic, or other effects .
properties
IUPAC Name |
N'-(6-bromo-8-methoxy-2-oxochromene-3-carbonyl)pyridine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O5/c1-25-13-8-11(18)6-10-7-12(17(24)26-14(10)13)16(23)21-20-15(22)9-2-4-19-5-3-9/h2-8H,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJSEFNHDURDOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NNC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.